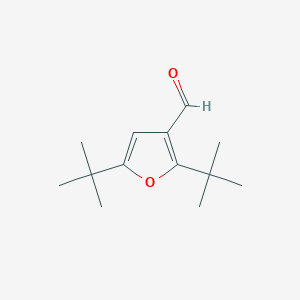
2-(6,6-Difluoro-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,6-Difluoro-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine is a chemical compound with the molecular formula C9H12F2N2S. This compound features a benzothiazole ring substituted with difluoro groups and an ethanamine side chain. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,6-Difluoro-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable carbonyl compound under acidic conditions.
Introduction of Difluoro Groups: The difluoro groups can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Ethanamine Side Chain: The ethanamine side chain can be attached through nucleophilic substitution reactions, where the benzothiazole derivative reacts with an appropriate alkylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(6,6-Difluoro-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce any carbonyl groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amine derivatives
Substitution: N-substituted benzothiazole derivatives
Scientific Research Applications
2-(6,6-Difluoro-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Benzothiazole derivatives are explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(6,6-Difluoro-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The difluoro groups and the benzothiazole ring contribute to its binding affinity and specificity towards certain enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
2-(6,6-Difluoro-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine: shares structural similarities with other benzothiazole derivatives, such as:
Uniqueness
The presence of the ethanamine side chain and difluoro groups makes this compound unique in terms of its chemical reactivity and biological activity. These structural features enhance its potential as a versatile compound in various scientific research applications.
Properties
Molecular Formula |
C9H12F2N2S |
|---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
2-(6,6-difluoro-5,7-dihydro-4H-1,3-benzothiazol-2-yl)ethanamine |
InChI |
InChI=1S/C9H12F2N2S/c10-9(11)3-1-6-7(5-9)14-8(13-6)2-4-12/h1-5,12H2 |
InChI Key |
PPQPTANTGSZXHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2=C1N=C(S2)CCN)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


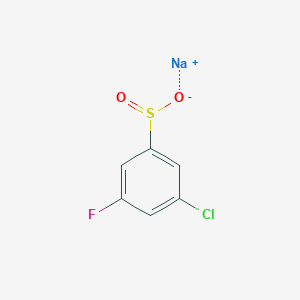

![N-[6-(Aminomethyl)pyridin-2-YL]cyclopropanecarboxamide](/img/structure/B13193989.png)

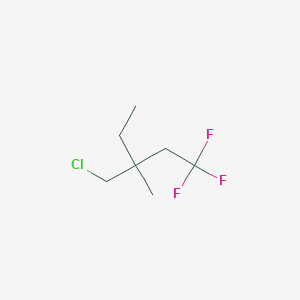
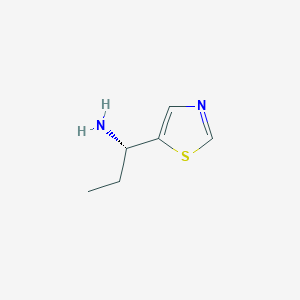
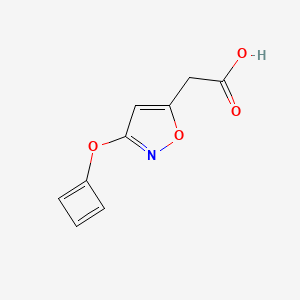
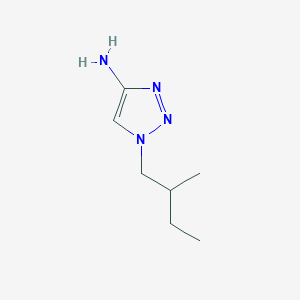
![Methyl 5-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13194008.png)
![1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylpropan-1-one](/img/structure/B13194014.png)

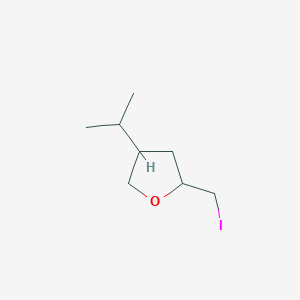
![3-[(2,5-Dimethylphenyl)sulfanyl]butan-2-one](/img/structure/B13194050.png)
